1-Boc-3-(4-ethoxyphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(4-ethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile scaffold . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl substituent on the pyrrolidine ring.
Preparation Methods
The synthesis of 1-Boc-3-(4-ethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a substitution reaction, often using a halogenated ethoxybenzene derivative and a suitable nucleophile.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Boc-3-(4-ethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The ethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
1-Boc-3-(4-ethoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its structural features.
Material Science: The compound is utilized in the design of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-ethoxyphenyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with its target. The ethoxyphenyl group may contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1-Boc-3-(4-ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Contains a fluorophenyl group, which may alter its reactivity and biological activity.
1-Boc-3-(4-chlorophenyl)pyrrolidine: The presence of a chlorophenyl group can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which can affect its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-5-20-15-8-6-13(7-9-15)14-10-11-18(12-14)16(19)21-17(2,3)4/h6-9,14H,5,10-12H2,1-4H3 |
InChI Key |
LARKXUWIGCRZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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